4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trideuteriomethylamino group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of a copper-catalyzed oxidative dehydrogenative annulation reaction. This method involves the reaction of O-acyl oximes with α-amino ketones, utilizing a copper catalyst to drive the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and intermediate in organic synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with similar functional groups, used in surfactants and as a corrosion inhibitor.
Uniqueness
4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is unique due to its specific combination of functional groups and isotopic labeling with trideuterium. This uniqueness allows for specialized applications in research and industry, particularly in studies involving isotopic effects and advanced synthetic methodologies.
Properties
Molecular Formula |
C25H27NO2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+/i2D3 |
InChI Key |
KLPBCGLMGLFHNY-HWMGMXKWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)O)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.